molecular formula C16H20N4S B13452648 [2-(2-methyl-1,3-thiazol-4-yl)ethyl][1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]amine

[2-(2-methyl-1,3-thiazol-4-yl)ethyl][1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]amine

Cat. No.: B13452648
M. Wt: 300.4 g/mol
InChI Key: HETDHJGZXWYDPE-UHFFFAOYSA-N
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Description

[2-(2-methyl-1,3-thiazol-4-yl)ethyl][1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]amine is a complex organic compound that features both thiazole and benzodiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-methyl-1,3-thiazol-4-yl)ethyl][1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Moiety: Starting with 2-methylthiazole, the compound undergoes alkylation with an appropriate alkyl halide to introduce the ethyl group.

    Formation of the Benzodiazole Moiety: 1-methyl-1H-1,3-benzodiazole is synthesized through a cyclization reaction involving o-phenylenediamine and formic acid.

    Coupling Reaction: The final step involves coupling the thiazole and benzodiazole moieties through a nucleophilic substitution reaction, typically using a strong base like sodium hydride in an aprotic solvent such as dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[2-(2-methyl-1,3-thiazol-4-yl)ethyl][1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole or benzodiazole rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted thiazole or benzodiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(2-methyl-1,3-thiazol-4-yl)ethyl][1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may act on specific molecular targets, offering new treatment options for various diseases.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [2-(2-methyl-1,3-thiazol-4-yl)ethyl][1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and resulting in the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    [2-(2-methyl-1,3-thiazol-4-yl)ethyl][1-(1H-1,3-benzodiazol-2-yl)ethyl]amine: Lacks the methyl group on the benzodiazole ring.

    [2-(2-methyl-1,3-thiazol-4-yl)ethyl][1-(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]amine: Has a different alkyl group on the benzodiazole ring.

    [2-(2-methyl-1,3-thiazol-4-yl)ethyl][1-(1-methyl-1H-1,3-benzodiazol-2-yl)propyl]amine: Contains a longer alkyl chain on the benzodiazole ring.

Uniqueness

The uniqueness of [2-(2-methyl-1,3-thiazol-4-yl)ethyl][1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]amine lies in its specific combination of thiazole and benzodiazole moieties, along with the particular alkyl groups attached. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H20N4S

Molecular Weight

300.4 g/mol

IUPAC Name

1-(1-methylbenzimidazol-2-yl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]ethanamine

InChI

InChI=1S/C16H20N4S/c1-11(17-9-8-13-10-21-12(2)18-13)16-19-14-6-4-5-7-15(14)20(16)3/h4-7,10-11,17H,8-9H2,1-3H3

InChI Key

HETDHJGZXWYDPE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CCNC(C)C2=NC3=CC=CC=C3N2C

Origin of Product

United States

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